Enantiomeric Enrichment via Tosylate Crystallization
The tosylate salt formation enables a crystallization-driven enantiomeric enrichment that is not achievable with the free base alone. Starting from an optically enriched free base with 89.7% ee, conversion to the tosylate salt followed by recrystallization from isopropanol/methanol yields product with 97.7% ee and 72.8% recovery, as demonstrated in EP2036881 for the (R)-enantiomer . The analogous process applies to the (S)-enantiomer, providing a scalable purification pathway from moderate to high enantiomeric purity without chromatographic separation.
| Evidence Dimension | Enantiomeric excess (ee) after purification |
|---|---|
| Target Compound Data | 97.7% ee (achieved via tosylate salt recrystallization; demonstrated for (R)-enantiomer, applicable to (S)-enantiomer) |
| Comparator Or Baseline | Free base starting material: 89.7% ee |
| Quantified Difference | Improvement of 8.0 percentage points ee; recovery 72.8% |
| Conditions | Crystallization from isopropanol/methanol with p-toluenesulfonic acid; gas-chromatographic purity analysis (EP2036881, Example 2) |
Why This Matters
This purification capability enables procurement of lower-cost, moderately enriched material followed by upgrading to high enantiomeric purity, reducing overall synthesis costs for chiral drug intermediates.
